molecular formula C23H21F3N4O3S B3894863 2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3894863
M. Wt: 490.5 g/mol
InChI Key: WYFVOXVAMZSCEW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Synthesis of the Pyrazolone Core: The pyrazolone core can be synthesized by the condensation of hydrazine with an appropriate β-diketone.

    Introduction of the Trifluoromethyl Group: This step involves the incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling Reactions: The final step involves coupling the benzothiazole ring with the pyrazolone core and the dimethoxyphenethyl group under suitable reaction conditions, such as the use of a base and a coupling agent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the development of scalable processes.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or pyrazolone rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming new C-C or C-N bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could activate a receptor by mimicking the action of a natural ligand. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring, which may have similar chemical properties and reactivity.

    Pyrazolone Derivatives: Compounds with the pyrazolone core, which may exhibit similar biological activities.

    Trifluoromethyl-Substituted Compounds: Compounds with a trifluoromethyl group, which may have similar physicochemical properties.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3S/c1-13(27-11-10-14-8-9-16(32-2)17(12-14)33-3)19-20(23(24,25)26)29-30(21(19)31)22-28-15-6-4-5-7-18(15)34-22/h4-9,12,29H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFVOXVAMZSCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC1=CC(=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

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